molecular formula C8H6Cl3NO B1265763 N-(2,4,5-Trichlorophenyl)acetamide CAS No. 23627-24-9

N-(2,4,5-Trichlorophenyl)acetamide

Cat. No. B1265763
CAS RN: 23627-24-9
M. Wt: 238.5 g/mol
InChI Key: VUSLTUGEJURGLB-UHFFFAOYSA-N
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Description

N-(2,4,5-Trichlorophenyl)acetamide, also known as triclocarban (TCC), is an organic compound used in a variety of applications. It is a white crystalline solid with a melting point of 170-171 °C and is soluble in water and organic solvents. TCC is an antimicrobial agent that is used in a wide range of personal care products, including soaps, detergents, and cosmetics. Its ability to kill bacteria and fungi makes it a useful ingredient in these products. In addition, TCC has been used in scientific research as a model compound to study the mechanism of action of other antimicrobial agents.

Scientific Research Applications

Non-Linear Optical Properties

  • Crystal Structure and Optical Behavior : N-(2,4,5-Trichlorophenyl)acetamide has been studied for its crystal structure optimization and non-linear optical (NLO) properties. Research demonstrates its wide transparency window in the 300-1100 nm wavelength range, which is essential for NLO materials. The material's second harmonic generation efficiency is 0.8 times that of potassium dihydrogen phosphate (KDP), a reference material in NLO studies (Jotani & Baldaniya, 2013).

Structural Studies

  • Impact of Substitutions on Crystal Structure : The crystal structure of various N-(trichlorophenyl)acetamides, including this compound, has been analyzed, focusing on the effects of N-chloro, side chain, and ring substitutions. This research contributes to understanding the bond parameters and their changes due to substitution in the ring and side chain of the amides (Gowda, Svoboda, & Fuessa, 2004).

Quantum Chemical Calculations

  • Molecular Properties and Reactivity : Quantum chemical calculations provide insights into the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of related compounds. These studies are crucial for predicting sites and relative reactivities towards electrophilic and nucleophilic attacks, contributing to a deeper understanding of the molecule for further applications (Choudhary et al., 2014).

Antiviral and Antiapoptotic Effects

  • Therapeutic Efficacy in Japanese Encephalitis : A novel derivative of N-(2-chlorophenyl)-acetamide exhibited significant antiviral and antiapoptotic effects in vitro and improved survival in Japanese encephalitis virus-infected mice. This indicates the potential therapeutic applications of similar compounds (Ghosh et al., 2008).

Antimicrobial Activity

  • Novel Derivatives and Their Effects : Research on novel thiazolidinone and acetidinone derivatives of related compounds shows that they have been synthesized and screened for their antimicrobial activity against different microorganisms, highlighting the potential of this compound derivatives in antimicrobial applications (Mistry, Desai, & Intwala, 2009).

Adsorption Studies

  • Herbicide Adsorption : The adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on certain nano-composites suggests potential applications in agriculture and forestry as a systemic herbicide. The efficacy of such materials in adsorption from aqueous solutions points to environmental management applications (Khan & Akhtar, 2011).

properties

IUPAC Name

N-(2,4,5-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSLTUGEJURGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178301
Record name Acetanilide, 2',4',5'-trichloro-
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Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23627-24-9
Record name N-(2,4,5-Trichlorophenyl)acetamide
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Record name Acetanilide, 2',4',5'-trichloro-
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Record name 23627-24-9
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Record name Acetanilide, 2',4',5'-trichloro-
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Record name N-(2,4,5-trichlorophenyl)acetamide
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Synthesis routes and methods

Procedure details

Acetyl chloride (2.13 mls; 0.03 mole) is added dropwise to a suspension of 2,4,5-trichloroaniline (4.91 g; 0.025 mole) and powdered 3A molecular sieves (7.4 g) in dichloromethane (25 mls), at room temperature, under a nitrogen atmosphere. When addition is completed, the mixture is heated to 50° C. for 1.5 hours and then cooled to room temperature. The 3A sieves are separated by filtration and washed with dichloromethane. All dichloromethane solutions are combined and evaporated to obtain 4.1 grams (69% of theoretical) of the solid product; m.p. 188°-190° C. after recrystallized from toluene.
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of N-(2,4,5-Trichlorophenyl)acetamide?

A1: this compound, also known as 2,4,5-Trichloroacetanilide, is an organic compound. Its molecular formula is C8H6Cl3NO []. Crystallographic studies have revealed that the molecule can crystallize in the monoclinic system, specifically within the non-centrosymmetric space group Pn [].

Q2: Has computational chemistry been used to study this compound?

A2: Yes, computational methods have been employed to investigate the properties of this compound. For instance, the crystal structure of the molecule has been optimized using the semi-empirical Austin Model 1 (AM1) method in conjunction with restricted Hartree-Fock closed shell wave function calculations []. This approach aimed to understand the influence of intermolecular interactions on the crystal packing of the compound.

Q3: What do we know about the hydrogen bonding patterns in this compound?

A3: Research shows that this compound exhibits interesting hydrogen bonding patterns. In the crystal structure of 2,2,2-Trimethyl-N-(2,4,5-trichlorophenyl)acetamide, an intramolecular hydrogen bond exists between the NH hydrogen and the ortho-chloro substituent []. This specific interaction influences the molecule's conformation.

Q4: Are there other notable structural features observed in derivatives of this compound?

A4: Yes, structural analysis of derivatives provides further insights. For example, in 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-(2,4,5-trichlorophenyl)acetamide, the dihedral angle between the trichlorobenzene ring and the thiadiazole ring is 29.26 (17)° []. This particular derivative also displays intermolecular hydrogen bonding, specifically N—H⋯O and C—H⋯O interactions, which contribute to the formation of chains within the crystal structure. These chains are further linked by N—H⋯N hydrogen bonds, resulting in the formation of slabs.

Q5: Have any potential applications for this compound been investigated?

A5: While the provided abstracts don't delve into specific applications, the structural features and properties of this compound, such as its non-centrosymmetric nature, suggest its potential as a non-linear optical material [, ]. Further research exploring its optical properties and potential applications in this area could be valuable.

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